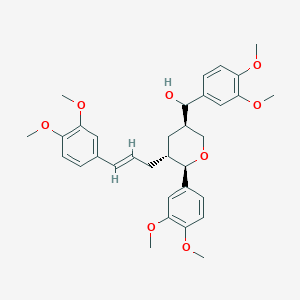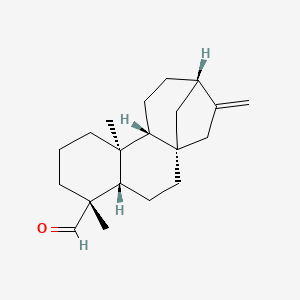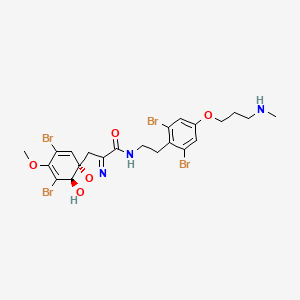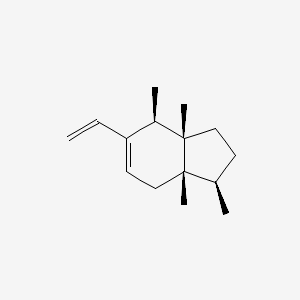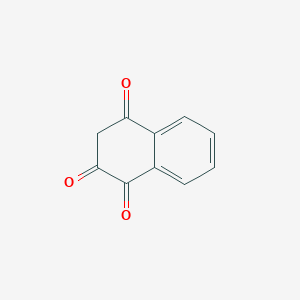
Inosamycin D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Inosamycin D is a natural product found in Streptomyces hygroscopicus with data available.
Scientific Research Applications
Cancer Research and Treatment :
- Actinomycin D has been studied for its effects on cell proliferation and apoptosis in osteosarcoma cells. The research indicates that Actinomycin D can induce apoptosis in tumor cells by inhibiting anti-apoptotic gene transcriptions, leading to cell cycle arrest and apoptosis, suggesting its potential use in chemotherapy for treating osteosarcoma (Lu et al., 2015).
Antibacterial Research :
- Fosfomycin, an antibiotic revisited for its activity against drug-resistant Gram-negative pathogens, has been studied for its resistance mechanisms. Research on FosA proteins, which confer fosfomycin resistance, indicates their widespread presence in Gram-negative bacteria. This research suggests that targeting FosA activity could potentiate fosfomycin's effectiveness against drug-resistant bacteria (Ito et al., 2017).
Neurological Disease Research :
- Drugs like mithramycin A, which can inhibit neuronal apoptosis induced by oxidative stress and DNA damage, are being studied for their potential in treating neurological diseases. This suggests that certain DNA-binding drugs could be effective in managing diseases associated with abnormal activation of apoptosis (Chatterjee et al., 2001).
Photodynamic Therapy Research :
- The photodynamic action of Actinomycin D has been explored for its potential in photodynamic therapy. This research indicates that Actinomycin D enhances DNA photosensitization, suggesting its possible use in unique and controllable DNA cleavage methods (Pan et al., 2001).
Antitumor Drug Delivery Research :
- The use of ultrasmall graphene quantum dots for delivering drugs like Daunomycin to DNA duplexes has been investigated. This research provides insights into the dynamics of drug delivery and its interaction with DNA, aiding the development of more effective antitumor treatments (Sinha & Purkayastha, 2020).
Tuberculosis Treatment Research :
- The study of genomic responses of Mycobacterium tuberculosis to different drug treatments, including isoniazid and thiolactomycin, helps in understanding the mode of action of these drugs. This is crucial for developing more effective treatments for tuberculosis (Betts et al., 2003).
Biochemical Mechanism Studies :
- Research on enzymes like DesII, involved in the biosynthesis of bioactive compounds like TDP-D-desosamine, provides insights into the biochemical mechanisms of these processes, which is important for the development of novel antibiotics (Szu et al., 2009).
Chemical Analysis and Discrimination Research :
- Actinomycin D has been used as a chiral solvating agent for the enantiomeric determination of different chiral carboxylic acids, demonstrating its utility in chemical analysis and discrimination (Bai et al., 2019).
Immunogenic Cell Stress Research :
- The study of immunogenic cell stress induced by chemotherapy drugs like dactinomycin provides insights into how these drugs can trigger an immune response against tumors, which is significant for cancer treatment (Humeau et al., 2020).
properties
Molecular Formula |
C23H44N4O15 |
|---|---|
Molecular Weight |
616.6 g/mol |
IUPAC Name |
(2R,3S,4R,5R,6R)-5-amino-6-[(1R,2R,3S,4R,6S)-6-amino-2-[(2S,3R,4S,5R)-4-[(2R,3S,4S,5R,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4-dihydroxycyclohexyl]oxy-2-(aminomethyl)oxane-3,4-diol |
InChI |
InChI=1S/C23H44N4O15/c24-2-7-13(32)15(34)10(26)21(37-7)40-18-5(25)1-6(30)12(31)20(18)42-23-17(36)19(9(4-29)39-23)41-22-11(27)16(35)14(33)8(3-28)38-22/h5-23,28-36H,1-4,24-27H2/t5-,6+,7+,8+,9+,10+,11-,12-,13+,14-,15+,16-,17+,18+,19+,20+,21+,22+,23-/m0/s1 |
InChI Key |
ZMRHISCREAEQQW-MXESDJFFSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1O)O)O[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@H]([C@@H]([C@H]([C@H](O3)CO)O)O)N)O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CN)O)O)N)N |
Canonical SMILES |
C1C(C(C(C(C1O)O)OC2C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)N)O)OC4C(C(C(C(O4)CN)O)O)N)N |
synonyms |
BMY-28162 BMY-28163 BMY-28164 BMY-28165 Bu-2659 inosamycin A inosamycin B inosamycin C inosamycin D inosamycins |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[3-[(2-Amino-2-carboxyethyl)disulfanyl]-2-methylpropanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B1254175.png)
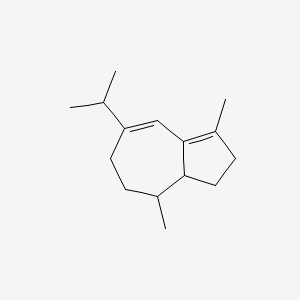
![[(1S,3R,15R,18S,19R,20R,21R,22S,23R,24R,25R,26S)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] benzoate](/img/structure/B1254179.png)
![4-[3-(2-Furanyl)-4-(3-nitrophenyl)-6-oxo-2,4-dihydropyrrolo[3,4-c]pyrazol-5-yl]benzoic acid ethyl ester](/img/structure/B1254180.png)
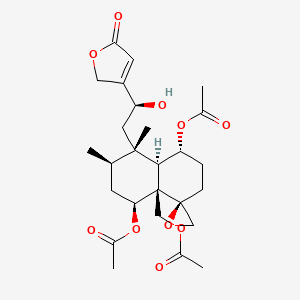
![Propan-2-yl 4-[[2-(4,6-dimethoxypyrimidin-2-yl)oxyphenyl]methylamino]benzoate](/img/structure/B1254182.png)
